B1575430 Mammaglobin-A precursor (66-74)

Mammaglobin-A precursor (66-74)

Katalognummer B1575430
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mammaglobin-A

Wissenschaftliche Forschungsanwendungen

Expression and Detection in Breast Cancer

Mammaglobin-A, a breast cancer-associated glycoprotein, shows a high frequency of expression in primary and metastatic breast tumors. Research indicates that 81% of 100 primary human breast tumors were immunopositive for mammaglobin protein, with its expression being independent of tumor grade and histological type. This makes mammaglobin a potential biomarker for detecting breast cancer cells, including in the peripheral circulation and metastatic sites (Watson et al., 1999).

Diagnostic and Therapeutic Potential

Mammaglobin-A is part of the secretoglobin superfamily and is predominantly expressed in breast cancer cells, making it a useful marker for detecting circulating or disseminated tumor cells. It is also being investigated as a therapeutic target for breast cancer immune therapies (Ghersevich & Ceballos, 2013). Additionally, it's a potential marker for primary, metastatic, and occult breast cancer, as evidenced by the strong immunopositivity in approximately 80% of primary and metastatic breast tumors examined (Fleming & Watson, 2000).

Role in Breast Cancer Clinical Research

The presence of mammaglobin mRNA in plasma of breast cancer patients suggests its role as a marker for breast cancer diagnosis. Studies have shown its correlation with prognostic factors like lymph node involvement, indicating its potential utility in breast cancer clinical research (Gal et al., 2001).

Immunotherapeutic Applications

Mammaglobin-A's expression in a majority of breast cancer cases underscores its importance in developing new therapeutic strategies. For instance, an in vivo model using human leukocyte antigen-A*0201/human CD8+ double-transgenic mice showed that mammaglobin-A cDNA vaccination could lead to significant regression in the growth of mammaglobin-A+ tumors. This demonstrates the immunotherapeutic potential of mammaglobin-A for breast cancer treatment and prevention (Narayanan et al., 2004).

Mammaglobin-A Precursor (66-74): Applications in Scientific Research

Diagnostic Marker for Breast Cancer

Mammaglobin-A, a protein belonging to the secretoglobin superfamily, is highly specific to breast cancer cells, making it a promising marker for the detection of primary, metastatic, and occult breast cancer. The protein is detectable in the majority of primary and metastatic breast tumors, irrespective of tumor grade, and is also present in circulating tumor cells in the peripheral blood of breast cancer patients. The identification of mammaglobin mRNA in the plasma of breast cancer patients further supports its potential as a marker for diagnosis and the monitoring of breast cancer progression (Watson et al., 1999), (Ghersevich & Ceballos, 2013), (Fleming & Watson, 2000), (Gal et al., 2001).

Immunotherapeutic Potential

Mammaglobin-A has shown immunotherapeutic potential for breast cancer treatment. The identification of HLA-restricted mammaglobin-A-derived epitopes has paved the way for developing targeted immunotherapies. CTLs reactive to these epitopes have demonstrated significant tumor regression, indicating the potential of mammaglobin-A in vaccine-based therapies for breast cancer (Narayanan et al., 2004), (Jaramillo et al., 2002), (Jaramillo et al., 2004).

Mammaglobin as a Therapeutic Target

Researchers are focusing on the tissue-specific expression of mammaglobin for the specific killing of breast cancer cells. Studies are exploring the use of mammaglobin's promoter region to induce apoptosis in breast cancer cells and the possibility of tagging the mammaglobin protein with radioisotopes or toxins for targeted killing of breast cancer cells (Goedegebuure et al., 2004).

Biochemical Characterization of Mammaglobin Complex

The mammaglobin/lipophilin B complex is being investigated as a novel serological marker for breast cancer. Detailed biochemical characterization of this complex, including its structural and functional properties, supports its utility as a diagnostic marker (Carter et al., 2002).

Serum Marker for Breast Cancer Detection

Mammaglobin has been studied as a potential serum biomarker for breast cancer detection. The development of an ELISA for mammaglobin protein in serum has shown promising results for differentiating healthy women from those with breast cancer (Bernstein et al., 2005).

Eigenschaften

Sequenz

FLNQTDETL

Quelle

Homo sapiens (human)

Lagerung

Common storage 2-8℃, long time storage -20℃.

Synonym

Mammaglobin-A precursor (66-74)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.